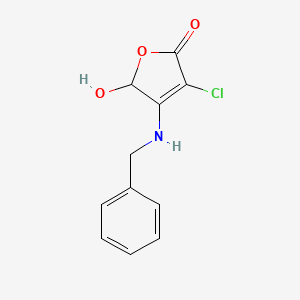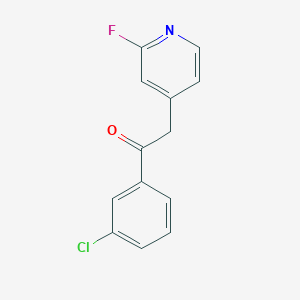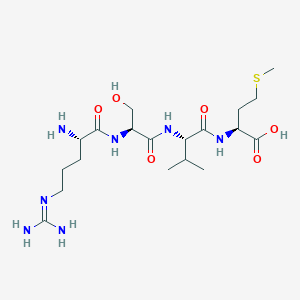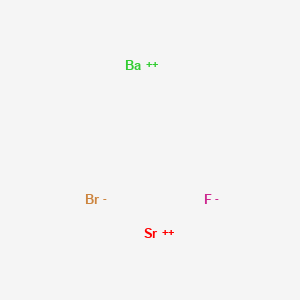![molecular formula C13H22O3Si B14238968 Trimethoxy[3-(4-methylphenyl)propyl]silane CAS No. 406912-32-1](/img/structure/B14238968.png)
Trimethoxy[3-(4-methylphenyl)propyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethoxy[3-(4-methylphenyl)propyl]silane is an organosilicon compound that features a silicon atom bonded to three methoxy groups and a 3-(4-methylphenyl)propyl group. This compound is part of the broader class of silanes, which are widely used in various industrial and scientific applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethoxy[3-(4-methylphenyl)propyl]silane typically involves the reaction of 3-(4-methylphenyl)propyl chloride with trimethoxysilane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction scheme is as follows:
3-(4-methylphenyl)propyl chloride+trimethoxysilaneNaHthis compound+NaCl
Industrial Production Methods
For industrial-scale production, the synthesis can be carried out in a continuous flow reactor to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the conversion rate and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Trimethoxy[3-(4-methylphenyl)propyl]silane undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Polymerization: The compound can undergo polymerization reactions to form polysiloxanes, which are useful in the production of silicone materials.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions.
Substitution: Nucleophiles such as amines or alcohols.
Polymerization: Catalysts such as tin or platinum compounds.
Major Products Formed
Hydrolysis: Silanols and siloxanes.
Substitution: Silane derivatives with different functional groups.
Polymerization: Polysiloxanes and silicone resins.
Aplicaciones Científicas De Investigación
Trimethoxy[3-(4-methylphenyl)propyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and as a coupling agent in the preparation of hybrid materials.
Biology: Employed in the surface modification of biomaterials to enhance biocompatibility and reduce biofouling.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
Mecanismo De Acción
The mechanism of action of Trimethoxy[3-(4-methylphenyl)propyl]silane involves the hydrolysis of the methoxy groups to form silanols, which can then condense to form siloxane bonds. This process is crucial for its function as a coupling agent, as it allows the compound to form strong bonds with both organic and inorganic substrates. The molecular targets and pathways involved include the formation of covalent bonds with hydroxyl groups on surfaces, leading to improved adhesion and stability.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethoxy[3-(phenylamino)propyl]silane
- Trimethoxy[3-(methylamino)propyl]silane
- Trimethoxy[3-(2-phenylethyl)]silane
Uniqueness
Trimethoxy[3-(4-methylphenyl)propyl]silane is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and physical properties. This group enhances the compound’s hydrophobicity and thermal stability, making it particularly useful in applications requiring durable and water-resistant materials.
Propiedades
Número CAS |
406912-32-1 |
|---|---|
Fórmula molecular |
C13H22O3Si |
Peso molecular |
254.40 g/mol |
Nombre IUPAC |
trimethoxy-[3-(4-methylphenyl)propyl]silane |
InChI |
InChI=1S/C13H22O3Si/c1-12-7-9-13(10-8-12)6-5-11-17(14-2,15-3)16-4/h7-10H,5-6,11H2,1-4H3 |
Clave InChI |
NZFIVGCCXGJWBK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CCC[Si](OC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate](/img/structure/B14238886.png)

![4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene](/img/structure/B14238894.png)
![4,8-Dimethyl-2-octadecyl-2-phosphabicyclo[3.3.1]nonane](/img/structure/B14238898.png)


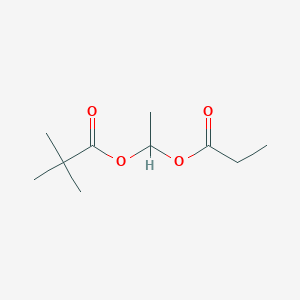
![(Triethoxysilyl)methyl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate](/img/structure/B14238922.png)
![2,2'-[Selanylbis(methylene)]bis(thiirane)](/img/structure/B14238939.png)
